Acemannan

Description

Properties

CAS No. |

110042-95-0 |

|---|---|

Molecular Formula |

C66H101NO49 |

Molecular Weight |

1692.5 g/mol |

IUPAC Name |

(2S,3S,4R,5S,6R)-6-[(2R,3R,4R,5S,6S)-6-[(2R,3S,4S,5S,6S)-5-acetamido-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-6-[(2R,3R,4R,5S,6S)-4-acetyloxy-6-[(2R,3R,4R,5S,6R)-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-5-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-acetyloxy-3-[(2S,3S,4R,5R,6R)-4-acetyloxy-5-[(2S,3S,4R,5R,6R)-4-acetyloxy-3-hydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C66H101NO49/c1-18(75)67-33-34(83)42(26(11-68)102-59(33)110-44-29(14-71)106-63(38(87)51(44)97-21(4)78)113-46-30(15-72)107-64(39(88)53(46)99-23(6)80)111-45-28(13-70)103-60(94-10)35(84)50(45)96-20(3)77)109-61-37(86)52(98-22(5)79)48(32(17-74)105-61)114-66-41(90)55(101-25(8)82)56(57(116-66)58(91)92)115-65-40(89)54(100-24(7)81)47(31(16-73)108-65)112-62-36(85)49(95-19(2)76)43(93-9)27(12-69)104-62/h26-57,59-66,68-74,83-90H,11-17H2,1-10H3,(H,67,75)(H,91,92)/t26-,27-,28-,29-,30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56+,57+,59+,60-,61+,62+,63+,64+,65+,66-/m1/s1 |

InChI Key |

XOYXESIZZFUVRD-YGGZJJQXSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2OC(=O)C)O)O[C@@H]3[C@H](O[C@@H]([C@H]([C@H]3OC(=O)C)O)O[C@@H]4[C@H](O[C@@H]([C@H]([C@H]4OC(=O)C)O)OC)CO)CO)CO)CO)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O[C@@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)O)OC3C(OC(C(C3OC(=O)C)O)OC4C(OC(C(C4OC(=O)C)O)OC)CO)CO)CO)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)C(=O)[O-])OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)OC(=O)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

110042-95-0 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(2S,3S,4R,5S,6S)-4-(acetyloxy)-3- {[(2R,3S,4R,5R,6R)-4-(acetyloxy)-5- {[(2R,3S,4R,5R,6R)-4-(acetyloxy)-3-hydroxy-6- (hydroxymethyl)-5-methoxyoxan-2-yl]oxy}-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-{[(2R,3R,4R,5S,6R)4-(acetyloxy)-6-{[(2R,3S,4R,5S,6R) - |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Acemannan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acemannan (B25336), the primary bioactive polysaccharide extracted from the inner leaf gel of Aloe barbadensis Miller (Aloe vera), has garnered significant scientific interest for its diverse pharmacological activities, including immunomodulation, wound healing, and anti-inflammatory effects. These biological functions are intrinsically linked to its complex and variable chemical structure. This technical guide provides an in-depth exploration of the molecular architecture of acemannan, details the experimental protocols used for its characterization, and visualizes its interaction with key cellular signaling pathways.

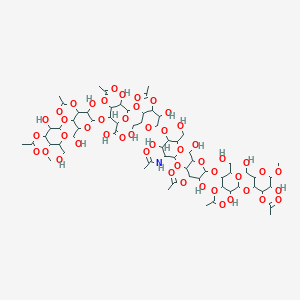

Core Chemical Structure

Acemannan is a heterogeneous, polydisperse polysaccharide. Its structure is not defined by a simple, repeating monomeric unit but rather by a complex arrangement of sugars and functional groups. The fundamental architecture consists of a long-chain polymer with specific glycosidic linkages, side-chain branching, and a characteristic pattern of acetylation.

Polymeric Backbone

The principal backbone of acemannan is a linear chain of D-mannopyranose residues linked by β-(1,4)-glycosidic bonds .[1][2] Interspersed within this mannan (B1593421) chain are β-(1,4)-linked D-glucopyranose units.[3][4][5] This creates a glucomannan (B13761562) primary structure.

Side-Chain Branching

The linear backbone is periodically branched. The most commonly reported side chains consist of single α-(1,6)-linked D-galactopyranose residues attached to the mannose units of the main chain.[1][3][4]

Acetylation

A defining feature of acemannan is the partial acetylation of the mannan backbone. Acetyl groups (CH₃CO-) are randomly distributed, attached via ester bonds primarily at the C-2 and C-3 positions of the mannose residues.[1][6] The degree of acetylation (DA) is a critical parameter that significantly influences the polysaccharide's solubility, three-dimensional conformation, and biological activity.[7][8] Studies have shown that a higher degree of acetylation often correlates with enhanced immunostimulatory activity.[7]

Diagram 1: Simplified Chemical Structure of Acemannan

References

- 1. Acemannan accelerates cell proliferation and skin wound healing through AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A New Biomaterial Derived from Aloe vera—Acemannan from Basic Studies to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fourier Transform Infrared (FTIR) Spectroscopy for Glycan Analysis - Creative Biolabs [creative-biolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. Potential of methacrylated acemannan for exerting antioxidant-, cell proliferation-, and cell migration-inducing activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Definitive Guide to the Isolation and Characterization of Acemannan from Aloe Vera

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Acemannan (B25336), a bioactive polysaccharide extracted from the inner leaf gel of Aloe vera, has garnered significant scientific interest due to its diverse pharmacological activities, including immunomodulation, anti-inflammatory, and tissue regeneration properties.[1][2] This technical guide provides an in-depth overview of the core methodologies for the isolation, purification, and characterization of acemannan. Detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

Aloe vera has been used for medicinal purposes for centuries, with modern research identifying acemannan as one of its primary bioactive components.[3] Structurally, acemannan is a complex polysaccharide primarily composed of a β-(1,4)-linked mannose backbone, which is partially acetylated at the C-2 and C-3 positions.[1][4] It may also feature side chains of galactose and glucose.[4][5] The biological activity of acemannan is influenced by its molecular weight, degree of acetylation, and monosaccharide composition, which can vary depending on the Aloe vera species, cultivation conditions, and processing methods.[4][6] This guide will detail the critical steps involved in obtaining and characterizing this promising biopolymer.

Isolation and Purification of Acemannan

The isolation of acemannan from Aloe vera gel is a multi-step process designed to separate the polysaccharide from other components such as proteins, pigments, and small molecules.[6] The general workflow involves extraction, followed by purification and drying.

Extraction: Ethanol (B145695) Precipitation

The most common method for the initial extraction of acemannan is ethanol precipitation.[7][8] This technique leverages the insolubility of the polysaccharide in alcohol to separate it from the aqueous gel extract.

Experimental Protocol: Ethanol Precipitation [4][9]

-

Preparation of Aloe Vera Gel: Fresh Aloe vera leaves are washed, and the outer green rind is removed to expose the inner gel parenchyma. The gel is homogenized in a blender to create a uniform pulp.

-

Centrifugation: The homogenized gel is centrifuged to separate the clear liquid supernatant from the solid cellular debris.

-

Ethanol Addition: Chilled absolute ethanol (96% or higher) is slowly added to the supernatant, typically in a 3:1 or 4:1 (ethanol:supernatant) volume ratio, while stirring.[4][10]

-

Precipitation: The mixture is left to stand, often at a low temperature (e.g., 4°C), for a period of 12 to 18 hours to allow for the complete precipitation of the polysaccharide.[4][9]

-

Collection of Precipitate: The precipitated acemannan, which appears as white, opaque particles, is collected by centrifugation.[4]

-

Washing: The precipitate is washed with ethanol (e.g., 70%) to remove any remaining soluble impurities.[10]

Purification

Following the initial extraction, further purification steps are necessary to obtain high-purity acemannan.

Dialysis is employed to remove small molecules, such as salts and residual ethanol, from the crude acemannan extract.

Experimental Protocol: Dialysis

-

Resuspension: The crude acemannan precipitate is resuspended in distilled or deionized water.

-

Dialysis Tubing: The suspension is placed in dialysis tubing with a specific molecular weight cutoff (MWCO), typically ranging from 10 to 14 kDa, which allows small molecules to pass through while retaining the larger polysaccharide.[11]

-

Dialysis Procedure: The sealed dialysis tubing is submerged in a large volume of distilled or deionized water, which is changed periodically over 24-48 hours to maintain a high concentration gradient.

Size-exclusion chromatography (SEC) is a powerful technique for separating molecules based on their size. It is used to fractionate the acemannan extract and remove proteins and other polysaccharides of different molecular weights.

Experimental Protocol: Size-Exclusion Chromatography [12]

-

Column Preparation: A chromatography column is packed with a porous gel matrix (e.g., Sepharose CL-4B). The column is equilibrated with a suitable buffer solution (e.g., 0.2 M NaCl, pH 7).

-

Sample Application: The dialyzed acemannan solution is carefully loaded onto the top of the column.

-

Elution: The buffer is continuously passed through the column, and the eluate is collected in fractions. Larger molecules, like high-molecular-weight acemannan, will elute first, followed by smaller molecules.

-

Fraction Analysis: The collected fractions are analyzed for carbohydrate content (e.g., using the phenol-sulfuric acid method) to identify the fractions containing acemannan.

Lyophilization (Freeze-Drying)

The final step in the isolation process is to remove the water from the purified acemannan solution to obtain a stable, dry powder.

Experimental Protocol: Lyophilization [4][10]

-

Freezing: The purified acemannan solution is frozen solid.

-

Vacuum Application: The frozen sample is placed in a lyophilizer, which applies a high vacuum.

-

Sublimation: Under vacuum, the frozen water sublimes directly from a solid to a gaseous state, leaving behind a dry, powdered acemannan product.

Characterization of Acemannan

Once isolated, acemannan is subjected to a series of analytical techniques to determine its structural and physicochemical properties.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the acemannan molecule.

Experimental Protocol: FTIR Analysis [1][13]

-

Sample Preparation: A small amount of the dried acemannan powder is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Spectral Acquisition: The pellet is placed in an FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Interpretation: The resulting spectrum is analyzed for characteristic absorption peaks corresponding to functional groups such as hydroxyl (-OH), carbonyl (C=O) from acetyl groups, and glycosidic linkages (C-O-C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of acemannan, including the anomeric configuration of the glycosidic linkages and the degree of acetylation.[14]

Experimental Protocol: ¹H-NMR Analysis [15]

-

Sample Preparation: The acemannan sample is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

-

Spectral Acquisition: The sample is placed in an NMR spectrometer, and the ¹H NMR spectrum is acquired.

-

Data Interpretation: The chemical shifts and coupling constants of the signals in the spectrum provide information about the structure of the polysaccharide. The degree of acetylation can be determined by comparing the integral of the acetyl proton signals (around 2.0-2.3 ppm) to the integrals of the sugar protons.[15]

Monosaccharide Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the types and relative proportions of the monosaccharides that make up the acemannan polymer.[16][17]

Experimental Protocol: GC-MS Analysis of Monosaccharides [16][18][19]

-

Acid Hydrolysis: The acemannan sample is hydrolyzed with an acid (e.g., trifluoroacetic acid) to break the glycosidic bonds and release the individual monosaccharides.

-

Derivatization: The monosaccharides are chemically modified (e.g., by reduction to alditols followed by acetylation) to make them volatile for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The different monosaccharide derivatives are separated based on their retention times and identified by their mass spectra.

-

Quantification: The relative molar percentages of the different monosaccharides are calculated from the peak areas in the chromatogram.

Quantitative Data Summary

The yield, molecular weight, and monosaccharide composition of acemannan can vary depending on the source and the methods used for isolation and analysis. The following tables summarize representative quantitative data from the literature.

Table 1: Yield of Acemannan from Aloe vera

| Source Material | Extraction Method | Yield (% of Dry Weight) | Reference |

| Aloe vera leaf gel | Ethanol Precipitation | 9.36 | [16] |

| Aloe vera leaf gel | Ethanol Precipitation | 0.2 | [20] |

| Aloe vera leaf gel | Ethanol Precipitation | 40.1 g from 100 kg fresh gel | [21] |

Table 2: Molecular Weight of Acemannan

| Source | Method | Molecular Weight (kDa) | Reference |

| Aloe vera | Not specified | 1000 - 1600 | [4] |

| Aloe barbadensis Miller | Not specified | 45 - 81 | [4] |

| Aloe vera | Not specified | 40 - 60 | [5] |

| Commercial Beverages | Not specified | >200 | [20] |

Table 3: Monosaccharide Composition of Acemannan

| Mannose (mol%) | Glucose (mol%) | Galactose (mol%) | Other (mol%) | Reference |

| 84.9 | 7.2 | 3.9 | - | [4] |

| 86.87 | 12.68 | 0.05 | Arabinose (0.38) | [16] |

| >60 | ~20 | <10 | - | [5] |

| 65 | 17 | 17 | - | [1] |

Biological Activity and Signaling Pathways

Acemannan exerts its biological effects by interacting with various components of the immune system, particularly macrophages.[3][7] This interaction triggers intracellular signaling cascades that lead to the production of cytokines and other mediators, ultimately modulating the immune response.

Macrophage Activation via PI3K/Akt/GSK-3β Pathway

Acemannan can modulate macrophage activation and polarization through the PI3K/Akt/GSK-3β signaling pathway.[11][22] This pathway is crucial for regulating cellular processes such as growth, proliferation, and survival. Activation of this pathway by acemannan can enhance M2 macrophage polarization, which is associated with anti-inflammatory and tissue repair functions.[11]

Pro-inflammatory Cytokine Induction via TLR/NF-κB Pathway

Acemannan can also induce the expression of pro-inflammatory cytokines, such as IL-6 and IL-8, by activating the Toll-like receptor (TLR) signaling pathway.[6] Specifically, acemannan has been shown to interact with TLR5, leading to the activation of the transcription factor NF-κB.[6][23] NF-κB then translocates to the nucleus and initiates the transcription of genes encoding for various inflammatory mediators.

Cell Proliferation and Wound Healing via AKT/mTOR Pathway

Acemannan has been demonstrated to accelerate cell proliferation and skin wound healing through the activation of the AKT/mTOR signaling pathway.[24][25] This pathway plays a central role in regulating cell growth and protein synthesis. By activating this pathway, acemannan can promote the expression of proteins involved in cell cycle progression, such as cyclin D1, leading to enhanced cell proliferation and tissue repair.[24][25]

Conclusion

The isolation and characterization of acemannan from Aloe vera is a critical process for ensuring the quality and consistency of this bioactive polysaccharide for research and pharmaceutical applications. This technical guide has provided a comprehensive overview of the key methodologies, from initial extraction to detailed structural analysis and the elucidation of its biological mechanisms of action. The presented protocols, quantitative data, and pathway visualizations offer a valuable resource for scientists and drug development professionals seeking to harness the therapeutic potential of acemannan. Further research into the structure-activity relationships of acemannan will continue to advance its application in medicine and biotechnology.

References

- 1. Potential of methacrylated acemannan for exerting antioxidant-, cell proliferation-, and cell migration-inducing activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. Extraction, Purification, Structural Characteristics, Biological Activities and Pharmacological Applications of Acemannan, a Polysaccharide from Aloe vera: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A New Biomaterial Derived from Aloe vera—Acemannan from Basic Studies to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of a mouse macrophage cell line by acemannan: the major carbohydrate fraction from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Extraction of Acemannan Polysaccharides Active Substance from Aloe Vera Flesh with Ethanol Solvent | Semantic Scholar [semanticscholar.org]

- 10. almadaily.com [almadaily.com]

- 11. Aloe polymeric acemannan inhibits the cytokine storm in mouse pneumonia models by modulating macrophage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rroij.com [rroij.com]

- 13. jim.usk.ac.id [jim.usk.ac.id]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 20. smbb.mx [smbb.mx]

- 21. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Acemannan accelerates cell proliferation and skin wound healing through AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Acemannan: A Deep Dive into its Biological Mechanisms and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acemannan (B25336), a complex polysaccharide extracted from the inner leaf gel of the Aloe vera plant, has garnered significant scientific interest for its diverse and potent biological activities. This in-depth technical guide provides a comprehensive literature review of acemannan research, focusing on its core biological effects, underlying mechanisms of action, and therapeutic applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Acemannan is a long-chain, acetylated mannan, and its biological activity is influenced by its molecular weight and degree of acetylation.[1] It is known to exert immunomodulatory, anti-inflammatory, wound healing, antiviral, and anti-cancer effects.[2][3] These properties are primarily attributed to its ability to interact with and modulate the function of various immune cells, particularly macrophages and dendritic cells.[2][4]

Immunomodulatory Effects

Acemannan is a potent immunomodulator, capable of activating both innate and adaptive immune responses.[3] Its primary mechanism of action involves the activation of macrophages and dendritic cells, key antigen-presenting cells of the immune system.[2][4]

Macrophage Activation

Acemannan stimulates macrophages to produce a variety of signaling molecules, including cytokines and nitric oxide (NO).[2] This activation is crucial for initiating and orchestrating an immune response.

Experimental Protocol: In Vitro Macrophage Activation and Nitric Oxide Production Assay

This protocol outlines the steps to assess the activation of macrophages and their subsequent production of nitric oxide in response to acemannan treatment.

-

Cell Culture:

-

Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Setup:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare various concentrations of acemannan in fresh, serum-free DMEM.

-

Remove the old medium and treat the cells with the different concentrations of acemannan. Include a negative control (medium only) and a positive control (e.g., Lipopolysaccharide - LPS, 1 µg/mL). In some experiments, co-stimulation with interferon-gamma (IFN-γ) may be used to enhance the response.[2][5]

-

-

Nitric Oxide (NO) Assay (Griess Assay):

-

After 24-48 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each supernatant sample in a new 96-well plate.[6][7]

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite (B80452) concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.[6]

-

-

Data Analysis:

-

Calculate the mean and standard deviation of NO production for each treatment group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.

-

Table 1: Effect of Acemannan on Nitric Oxide (NO) Production by Macrophages

| Cell Line | Acemannan Concentration | Co-stimulant | Nitrite Concentration (µM) | Fold Increase vs. Control | Reference |

| RAW 264.7 | 50 µg/mL | IFN-γ (10 U/mL) | 15.2 ± 1.8 | ~5 | [2] |

| RAW 264.7 | 100 µg/mL | IFN-γ (10 U/mL) | 28.5 ± 2.5 | ~9.5 | [2] |

| RAW 264.7 | 200 µg/mL | IFN-γ (10 U/mL) | 45.1 ± 3.2 | ~15 | [2] |

Dendritic Cell Maturation

Acemannan promotes the maturation of immature dendritic cells (DCs), enhancing their ability to present antigens and activate T-cells.[4] This process is characterized by the upregulation of co-stimulatory molecules and the production of key cytokines like Interleukin-12 (IL-12).[4]

Experimental Protocol: In Vitro Dendritic Cell Maturation Assay

This protocol describes the generation of bone marrow-derived dendritic cells (BMDCs) and the assessment of their maturation following acemannan treatment.

-

Generation of Immature BMDCs:

-

Harvest bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/mL Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 10 ng/mL Interleukin-4 (IL-4) for 6-7 days.[4]

-

On day 3, add fresh medium containing GM-CSF and IL-4.

-

On day 6, collect the non-adherent and loosely adherent cells, which represent the immature DC population.

-

-

Acemannan Treatment:

-

Plate the immature DCs in a 24-well plate at a density of 1 x 10^6 cells/well.

-

Treat the cells with various concentrations of acemannan for 24-48 hours. Include a negative control (medium only) and a positive control (e.g., LPS, 1 µg/mL).

-

-

Analysis of DC Maturation:

-

Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against DC maturation markers such as CD40, CD80 (B7-1), CD86 (B7-2), and MHC class II.[1][4] Analyze the cells using a flow cytometer to quantify the percentage of mature DCs and the mean fluorescence intensity of the markers.

-

ELISA for IL-12 Production: Collect the cell culture supernatants and measure the concentration of IL-12p70 using a commercial ELISA kit according to the manufacturer's instructions.[4][8]

-

-

Data Analysis:

-

Analyze the flow cytometry data to determine the expression levels of maturation markers.

-

Quantify the IL-12 concentration from the ELISA data.

-

Perform statistical analysis to compare the effects of different acemannan concentrations.

-

Table 2: Effect of Acemannan on Dendritic Cell (DC) Maturation Markers and Cytokine Production

| Cell Type | Acemannan Concentration | Marker/Cytokine | Result | Reference |

| Mouse BMDCs | 50 µg/mL | CD86 (B7-2) | Significant upregulation | [4] |

| Mouse BMDCs | 50 µg/mL | MHC Class II | Significant upregulation | [4] |

| Mouse BMDCs | 50 µg/mL | IL-12 p70 | Significant increase in production | [4] |

Signaling Pathways in Immunomodulation

Acemannan-induced immunomodulation is mediated by several key signaling pathways. One of the primary pathways is the Toll-like Receptor (TLR) signaling pathway. Acemannan has been shown to interact with TLR5, leading to the activation of the transcription factor NF-κB.[9] This, in turn, induces the expression of pro-inflammatory cytokines such as IL-6 and IL-8.

Caption: Acemannan-induced TLR5 signaling pathway leading to NF-κB activation.

Wound Healing Properties

Acemannan has been shown to accelerate wound healing through various mechanisms, including stimulating cell proliferation, promoting the synthesis of extracellular matrix components, and modulating the inflammatory response.[10][11]

Experimental Protocol: In Vivo Mouse Excisional Wound Healing Model

This protocol details the creation of an excisional wound in mice and the subsequent evaluation of wound healing following topical application of acemannan.

-

Animal Model:

-

Use male BALB/c mice, 8-10 weeks old.

-

Anesthetize the mice using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine and xylazine).

-

Shave the dorsal hair and disinfect the skin with 70% ethanol.

-

-

Wound Creation:

-

Create a full-thickness excisional wound (e.g., 6 mm in diameter) on the dorsum of each mouse using a sterile biopsy punch.

-

-

Treatment:

-

Divide the mice into a control group (treated with vehicle, e.g., saline or a hydrogel base) and a treatment group (treated with acemannan in the same vehicle).

-

Apply the treatment topically to the wound bed daily or every other day.

-

-

Wound Healing Assessment:

-

Wound Closure Rate: Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14). Measure the wound area using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.

-

Histological Analysis: At the end of the experiment, euthanize the mice and excise the wound tissue. Fix the tissue in 10% buffered formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration. Masson's trichrome staining can be used to evaluate collagen deposition.

-

-

Data Analysis:

-

Compare the wound closure rates between the control and acemannan-treated groups using statistical tests (e.g., t-test or ANOVA).

-

Score the histological parameters to semi-quantitatively assess the quality of wound healing.

-

Table 3: Effect of Acemannan on Wound Healing in Animal Models

| Animal Model | Acemannan Treatment | Parameter Measured | Result | Reference |

| Mouse (BALB/c) | 2 mg/kg topical application | Wound Closure | Significantly accelerated | [12] |

| Rat (Wistar) | 1%, 2%, 4%, 8% hydrogel | Macrophage Count | Dose-dependent decrease | [13][14] |

| Mouse Footpad | 20 µg/mL solution | Healing Score | Significantly improved | [10] |

Signaling Pathways in Wound Healing

The wound-healing effects of acemannan are partly mediated by the activation of the AKT/mTOR signaling pathway.[11] This pathway plays a crucial role in cell proliferation and protein synthesis, both of which are essential for tissue repair.

Caption: Acemannan activates the AKT/mTOR signaling pathway to promote cell proliferation.

Antiviral Activity

Acemannan has demonstrated antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV).[15] Its mechanism of action is thought to involve both direct interference with viral replication and indirect effects through the stimulation of the host immune response.

Experimental Protocol: In Vitro Anti-HIV Assay

This protocol describes a method to evaluate the in vitro antiviral activity of acemannan against HIV-1 using a p24 antigen capture ELISA.

-

Cell and Virus Culture:

-

Use a susceptible cell line, such as MT-4 cells or peripheral blood mononuclear cells (PBMCs).

-

Propagate a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB).

-

-

Antiviral Assay:

-

Seed the target cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of acemannan for a short period (e.g., 1-2 hours).

-

Infect the cells with a known amount of HIV-1.

-

After infection, wash the cells to remove the unbound virus and add fresh medium containing the respective concentrations of acemannan.

-

Include a no-drug control and a positive control drug (e.g., azidothymidine - AZT).

-

-

p24 Antigen Capture ELISA:

-

At various time points post-infection (e.g., days 3, 5, and 7), collect the cell culture supernatants.

-

Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial p24 antigen capture ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of p24 production for each acemannan concentration compared to the no-drug control.

-

Determine the 50% effective concentration (EC50) of acemannan.

-

Assess the cytotoxicity of acemannan on the host cells in a parallel assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

-

Table 4: In Vitro Antiviral Activity of Acemannan against HIV-1

| Cell Line | HIV-1 Strain | Parameter | Result | Reference |

| CEM-SS | RFII | IC50 | 45 µg/mL | [15] |

| CEM-SS | RFII | Syncytia Formation | Complete inhibition at 62.5 µg/mL | [15] |

| PBMCs | - | p24 antigen | No significant effect in a clinical trial | [16][17] |

Note: In vivo studies in humans have not consistently demonstrated a significant antiviral effect of acemannan against HIV.[16][17]

Anti-Cancer Properties

Acemannan has been investigated for its potential anti-cancer effects, which are thought to be primarily mediated through the stimulation of the immune system to recognize and eliminate tumor cells.[18][19]

Experimental Protocol: In Vivo Murine Tumor Model

This protocol outlines the use of a murine tumor model to evaluate the anti-cancer activity of acemannan.

-

Animal Model and Tumor Induction:

-

Use an appropriate mouse strain (e.g., C57BL/6 or BALB/c) depending on the tumor cell line.

-

Inject a murine tumor cell line (e.g., B16 melanoma or Lewis Lung Carcinoma) subcutaneously or intraperitoneally into the mice.

-

-

Treatment Regimen:

-

Once the tumors are established and palpable, randomize the mice into a control group (receiving vehicle) and a treatment group (receiving acemannan).

-

Administer acemannan via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.

-

-

Evaluation of Anti-Cancer Activity:

-

Tumor Growth: Measure the tumor volume at regular intervals using calipers.

-

Survival Analysis: Monitor the survival of the mice over time and plot Kaplan-Meier survival curves.

-

Immunological Analysis: At the end of the study, collect tumors and spleens for immunological analysis. This can include flow cytometry to analyze the infiltration of immune cells (e.g., T-cells, NK cells, macrophages) into the tumor microenvironment and analysis of cytokine levels in the serum or tumor homogenates.

-

-

Data Analysis:

-

Compare the tumor growth rates and survival times between the control and acemannan-treated groups.

-

Analyze the immunological data to identify changes in the immune response.

-

Table 5: Anti-Cancer Effects of Acemannan in Animal Models

| Animal Model | Tumor Type | Acemannan Treatment | Outcome | Reference |

| Mice | Sarcoma | Intraperitoneal injection | Reduced tumor growth, prolonged survival | [18] |

| Mice | Sarcoma | Oral administration | Reduced tumor growth | [19] |

Workflow for Investigating Anti-Cancer Activity

Caption: Experimental workflow for investigating the anti-cancer properties of acemannan.

Conclusion

Acemannan is a promising bioactive polysaccharide with a wide range of therapeutic applications. Its well-documented immunomodulatory and wound-healing properties, supported by a growing body of evidence for its antiviral and anti-cancer effects, make it a compelling candidate for further drug development. This technical guide provides a foundational overview of the current state of acemannan research, offering detailed protocols and insights into its mechanisms of action. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate its therapeutic potential in various human diseases.

References

- 1. A New Biomaterial Derived from Aloe vera—Acemannan from Basic Studies to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of a mouse macrophage cell line by acemannan: the major carbohydrate fraction from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acemannan purified from Aloe vera induces phenotypic and functional maturation of immature dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mannan Enhances IL-12 Production by Increasing Bacterial Uptake and Endosomal Degradation in L. acidophilus and S. aureus Stimulated Dendritic Cells [frontiersin.org]

- 9. Acemannan increases NF-κB/DNA binding and IL-6/-8 expression by selectively binding Toll-like receptor-5 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bioscmed.com [bioscmed.com]

- 14. bioscmed.com [bioscmed.com]

- 15. Inhibition of AIDS virus replication by acemannan in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Double-blind placebo-controlled pilot trial of acemannan in advanced human immunodeficiency virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biomedres.us [biomedres.us]

- 19. biomedres.us [biomedres.us]

Acemannan: An In-depth Technical Guide to its In Vitro Immunomodulatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acemannan (B25336), a complex carbohydrate polymer extracted from the gel of the Aloe vera plant, has garnered significant scientific interest for its diverse biological activities, particularly its potent immunomodulatory properties. This technical guide provides a comprehensive overview of the in vitro effects of acemannan on key immune cells, focusing on macrophages and dendritic cells. It details the experimental protocols for assessing these effects and illustrates the underlying signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in immunology and the development of novel immunomodulatory therapeutics.

Data Presentation: Quantitative Effects of Acemannan on Immune Cells

The following tables summarize the quantitative data from various in vitro studies investigating the immunomodulatory effects of acemannan on macrophages and dendritic cells.

Table 1: Effect of Acemannan on Macrophage (RAW 264.7) Activation

| Parameter | Acemannan Concentration | Incubation Time | Observation |

| Cytokine Secretion | |||

| IL-6 | Dose-dependent | 24 hours | Increased production noted.[1] |

| TNF-α | Dose-dependent | 24 hours | Increased production noted.[1] |

| Nitric Oxide (NO) Production | Varies | 24 hours | Increased in the presence of IFN-γ.[1][2] |

| Cell Surface Marker Expression | Varies | Not specified | Increased in the presence of IFN-γ.[2] |

| Phagocytosis | Not specified | Not specified | Enhanced M2 polarization and phagocytosis.[3] |

Table 2: Effect of Acemannan on Dendritic Cell (DC) Maturation

| Parameter | Acemannan Concentration | Incubation Time | Observation |

| Cell Surface Marker Expression | |||

| MHC Class II | Not specified | Not specified | Upregulation confirmed.[4] |

| B7-1 (CD80) | Not specified | Not specified | Upregulation confirmed.[4] |

| B7-2 (CD86) | Not specified | Not specified | Upregulation confirmed.[4] |

| CD40 | Not specified | Not specified | Upregulation confirmed.[4] |

| CD54 (ICAM-1) | Not specified | Not specified | Upregulation confirmed.[4] |

| Cytokine Secretion | |||

| IL-12 | Not specified | Not specified | Increased production.[4] |

| Functional Assay | |||

| Allogeneic Mixed Lymphocyte Reaction (MLR) | Not specified | Not specified | Increased T-cell proliferation.[4] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the immunomodulatory properties of acemannan.

Macrophage Activation Assay using RAW 264.7 Cells

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the RAW 264.7 cells in 24-well plates at a density of 2 x 10^5 cells per well and allow them to adhere overnight.[5]

-

Acemannan Treatment: Prepare various concentrations of acemannan in complete DMEM. Remove the old medium from the wells and replace it with the acemannan-containing medium. Include a control group with medium alone. For some experiments, co-stimulation with a suboptimal concentration of interferon-gamma (IFN-γ) may be required.[2]

-

Incubation: Incubate the plates for a specified period, typically 24 hours, to allow for macrophage activation.

-

Analysis of Cytokine Production (ELISA):

-

Analysis of Nitric Oxide Production (Griess Assay):

-

Collect the cell culture supernatants.

-

Mix an equal volume of supernatant with Griess reagent.

-

Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite (B80452) should be generated to determine the concentration of nitrite, a stable product of NO.

-

-

Analysis of Cell Surface Marker Expression (Flow Cytometry):

-

Gently scrape the cells from the wells.

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Incubate the cells with fluorescently labeled antibodies against specific surface markers (e.g., CD80, CD86) for 30 minutes on ice.

-

Wash the cells again and resuspend in FACS buffer.

-

Analyze the stained cells using a flow cytometer.

-

Dendritic Cell Maturation Assay using Bone Marrow-Derived Dendritic Cells (BMDCs)

-

Generation of BMDCs:

-

Harvest bone marrow from the femurs and tibias of mice.

-

Culture the bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, 20 ng/mL Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and 10 ng/mL Interleukin-4 (IL-4).[7][8]

-

On day 3, add fresh medium containing GM-CSF and IL-4.

-

On day 6, collect the non-adherent and loosely adherent cells, which are immature DCs.

-

-

Acemannan Treatment:

-

Plate the immature DCs in 24-well plates at a density of 1 x 10^6 cells per well.

-

Treat the cells with various concentrations of acemannan. Include a positive control (e.g., LPS) and a negative control (medium alone).

-

-

Incubation: Incubate the plates for 24-48 hours.

-

Analysis of Cell Surface Marker Expression (Flow Cytometry):

-

Harvest the cells and stain them with fluorescently labeled antibodies against maturation markers such as MHC Class II, CD40, CD80, CD86, and CD54.[4]

-

Analyze the cells using a flow cytometer to determine the percentage of mature DCs.

-

-

Analysis of Cytokine Production (ELISA):

-

Collect the culture supernatants and measure the concentration of IL-12 using an ELISA kit.[4]

-

-

Mixed Lymphocyte Reaction (MLR):

-

Co-culture the acemannan-treated DCs with allogeneic T cells isolated from the spleen of a different mouse strain.

-

After 3-5 days, assess T-cell proliferation using a BrdU or [3H]-thymidine incorporation assay. An increase in T-cell proliferation indicates enhanced DC-mediated T-cell activation.[4]

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The immunomodulatory effects of acemannan are mediated through the activation of several key signaling pathways.

Caption: Acemannan-induced macrophage M2 polarization via the PI3K/Akt/GSK-3β pathway.

References

- 1. Activation of a mouse macrophage cell line by acemannan: the major carbohydrate fraction from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Aloe polymeric acemannan inhibits the cytokine storm in mouse pneumonia models by modulating macrophage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acemannan purified from Aloe vera induces phenotypic and functional maturation of immature dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Generation of bone marrow derived dendritic cells [bio-protocol.org]

- 8. Optimizing the generation of mature bone marrow-derived dendritic cells in vitro: a factorial study design - PMC [pmc.ncbi.nlm.nih.gov]

Acemannan's Antiviral Arsenal: A Technical Guide to its Efficacy Against Enveloped Viruses

For Immediate Release

This technical guide provides an in-depth analysis of the antiviral properties of acemannan (B25336), a complex polysaccharide derived from the Aloe vera plant, against a range of enveloped viruses. Acemannan has demonstrated significant potential as a therapeutic agent through a dual mechanism of action: direct antiviral activity and potent immunomodulation. This document, intended for researchers, scientists, and drug development professionals, consolidates key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying biological pathways.

I. Mechanisms of Antiviral Action

Acemannan's efficacy against enveloped viruses stems from two primary strategies: direct interference with viral particles and processes, and the stimulation of the host's innate and adaptive immune responses.

Direct Antiviral Effects: In-vitro studies suggest that acemannan can directly interact with viral components. For Human Immunodeficiency Virus (HIV), it is hypothesized that acemannan modifies the glycosylation of the viral glycoprotein (B1211001) gp120, a critical component for viral entry into host cells.[1][2] In the case of Herpes Simplex Virus (HSV), evidence points towards acemannan potentially disrupting the viral envelope. Furthermore, transmission electron microscopy has revealed that acemannan can physically interact with and cause the destruction of influenza A virus particles.

Immunomodulatory Effects: A significant component of acemannan's antiviral activity is its ability to orchestrate a robust immune response. Acemannan is a potent activator of key antigen-presenting cells, namely macrophages and dendritic cells (DCs).[3][4][5] This activation triggers a cascade of downstream effects crucial for viral clearance.

-

Macrophage Activation: Acemannan binds to receptors on the surface of macrophages, such as the mannose receptor and Toll-like receptors (TLRs), initiating intracellular signaling pathways.[6][7] This leads to the production of pro-inflammatory cytokines including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), as well as the release of nitric oxide (NO), a molecule with direct antiviral properties.[5][6][8] Activated macrophages also exhibit enhanced phagocytosis.

-

Dendritic Cell Maturation: Acemannan promotes the maturation of immature dendritic cells.[1][4] This is characterized by the upregulation of Major Histocompatibility Complex (MHC) class II and co-stimulatory molecules like B7-1, B7-2, CD40, and CD54 on the DC surface.[4][6] Mature DCs are more efficient at presenting viral antigens to T-lymphocytes, thereby bridging the innate and adaptive immune responses and leading to the generation of virus-specific cytotoxic T-lymphocytes and antibodies.

II. Quantitative Assessment of Antiviral Activity

The antiviral efficacy of acemannan has been quantified against several enveloped viruses. The following tables summarize the available data from in-vitro studies.

| Virus | Assay Type | Cell Line | Endpoint Measurement | Result |

| Human Immunodeficiency Virus (HIV-1) | Cytopathic Effect (CPE) Inhibition | CEM-SS | Inhibition of viral CPE | Dose-dependent inhibition of HIV-1 replication.[2][6] |

| Herpes Simplex Virus (HSV-1) | Cytopathic Effect (CPE) Inhibition | Vero | Reduction of viral CPE | ~22% reduction in CPE with acemannan alone.[2] |

| >90% reduction in CPE when combined with acyclovir.[2][6] | ||||

| Influenza A Virus (H1N1) | Plaque Reduction Assay | MDCK | Inhibition of plaque formation | Significant dose-dependent inhibition of viral replication.[9] |

| Measles Virus | Plaque Reduction Assay | VERO | Reduction in plaque formation | Significant reduction with 5 mg/mL acemannan.[10] |

| Complete prevention of infection when virus was pre-treated with 5 mg/mL.[10] | ||||

| Feline Immunodeficiency Virus (FIV) | In vivo study | Cats | Survival rate and lymphocyte counts | Improved survival rates and increased lymphocyte counts.[6] |

| Feline Leukemia Virus (FeLV) | In vivo study | Cats | Clinical condition and survival rate | Significant improvement in clinical condition and survival rate.[6] |

III. Experimental Protocols

This section outlines the detailed methodologies for key experiments used to evaluate the antiviral properties of acemannan.

A. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity of a compound.

1. Cell Seeding:

-

Seed host cells (e.g., Vero, MDCK) in a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[11]

2. Acemannan Treatment:

-

Prepare serial dilutions of acemannan in culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of acemannan to the cells. Include a "cells only" control with fresh medium.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]

3. MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[12]

4. Solubilization of Formazan:

-

Carefully remove the MTT-containing medium.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[11][12]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration of acemannan compared to the untreated control cells.

-

The 50% cytotoxic concentration (CC50) can be determined from the dose-response curve.

B. Plaque Reduction Assay

This assay is used to quantify the effect of an antiviral agent on the ability of a virus to form plaques, which are localized areas of cell death in a monolayer.

1. Cell Seeding:

-

Seed a confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 12-well plates.[13][14]

-

Incubate overnight to ensure a uniform monolayer.[13]

2. Virus and Acemannan Preparation:

-

Prepare serial dilutions of acemannan in serum-free medium.

-

Prepare a virus stock at a concentration that will produce 50-100 plaques per well.

3. Infection and Treatment:

-

Pre-incubate the virus with the different concentrations of acemannan for 1 hour at 37°C.

-

Alternatively, the cells can be pre-treated with acemannan before the addition of the virus, or acemannan can be added after the virus adsorption period, depending on the aspect of the viral life cycle being investigated.

-

Wash the cell monolayers with PBS and then infect the cells with the virus-acemannan mixture (or virus alone) for 1-2 hours at 37°C to allow for viral adsorption.[15][16]

4. Overlay and Incubation:

-

After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the respective concentrations of acemannan.[14]

-

Allow the overlay to solidify and then incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator, or until plaques are visible.[14][16]

5. Plaque Visualization and Counting:

-

Stain the fixed cells with a staining solution like crystal violet to visualize the plaques.[15][16]

-

Count the number of plaques in each well.

6. Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration of acemannan compared to the virus control (no acemannan).

-

The 50% inhibitory concentration (IC50) is determined as the concentration of acemannan that reduces the plaque number by 50%.

C. Cytokine Production Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) released by immune cells in response to acemannan stimulation.

1. Cell Culture and Stimulation:

-

Culture macrophages (e.g., RAW 264.7) or dendritic cells in appropriate culture plates.

-

Treat the cells with various concentrations of acemannan. Include a negative control (medium alone) and a positive control (e.g., LPS).

-

Incubate for a predetermined period (e.g., 24-48 hours) to allow for cytokine production and secretion into the culture supernatant.

2. Sample Collection:

-

Centrifuge the culture plates to pellet the cells.

-

Carefully collect the culture supernatants, which contain the secreted cytokines.

3. ELISA Procedure (Sandwich ELISA):

-

Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Wash the plate to remove unbound antibody.

-

Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Add the collected cell culture supernatants and a series of known concentrations of the recombinant cytokine standard to the wells. Incubate for 2 hours.

-

Wash the plate.

-

Add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1-2 hours.

-

Wash the plate.

-

Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 30 minutes.

-

Wash the plate.

-

Add a substrate solution (e.g., TMB) that will be converted by the enzyme to produce a colored product.

-

Stop the reaction with a stop solution.

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Generate a standard curve from the absorbance values of the known concentrations of the recombinant cytokine.

-

Determine the concentration of the cytokine in the cell culture supernatants by interpolating their absorbance values on the standard curve.

IV. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by acemannan and a typical experimental workflow for its antiviral evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. sanitawellbeing.com [sanitawellbeing.com]

- 3. researchgate.net [researchgate.net]

- 4. Acemannan purified from Aloe vera induces phenotypic and functional maturation of immature dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A review on antiviral and immunomodulatory polysaccharides from Indian medicinal plants, which may be beneficial to COVID-19 infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Biomaterial Derived from Aloe vera—Acemannan from Basic Studies to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedres.us [biomedres.us]

- 8. Activation of a mouse macrophage cell line by acemannan: the major carbohydrate fraction from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aloe Polysaccharides Inhibit Influenza A Virus Infection—A Promising Natural Anti-flu Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0619117A2 - Use of acemannan - Google Patents [patents.google.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. In Vitro Anti-Influenza Virus Activities of a New Lignan Glycoside from the Latex of Calotropis gigantea | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

The Impact of Acemannan on Cytokine Production in Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acemannan (B25336), a complex carbohydrate polymer extracted from the gel of the Aloe vera leaf, has garnered significant scientific interest for its diverse therapeutic properties, including immune stimulation and acceleration of wound healing.[1] A primary mechanism underlying these effects is its ability to modulate the immune system, largely through the activation of key effector cells like macrophages.[1][2] This technical guide provides an in-depth analysis of acemannan's effect on cytokine production in various cell lines, summarizing quantitative data, detailing experimental protocols, and visualizing the core signaling pathways involved.

Quantitative Analysis of Acemannan-Induced Cytokine Production

Acemannan's influence on cytokine expression is multifaceted, demonstrating both stimulatory and, in some contexts, inhibitory effects on pro-inflammatory cytokine release. The response is highly dependent on the cell line, the concentration of acemannan, and the presence of other signaling molecules. The following tables summarize the quantitative findings from key in-vitro studies.

Table 1: Acemannan's Effect on Cytokine Production in Macrophage Cell Lines

| Cell Line | Acemannan Concentration | Cytokine | Observed Effect | Reference |

| RAW 264.7 (Mouse Macrophage) | Dose-dependent | IL-6 | Increased production | [1] |

| RAW 264.7 (Mouse Macrophage) | Dose-dependent | TNF-α | Increased production | [1] |

| Mouse Macrophages | Not specified | IL-1 | Increased production | [3] |

| Mouse Macrophages | Not specified | TNF | Increased production | [3] |

| THP-1-derived Macrophages | 0.25 mg/mL (phenolic extract) | TNF-α | 28% inhibition of secretion | [4] |

| THP-1-derived Macrophages | 0.25 mg/mL (phenolic extract) | IL-8 | 11% inhibition of secretion | [4] |

| RAW 264.7 (Mouse Macrophage) | Not specified | Pro-inflammatory cytokines | Suppressed LPS-induced release | [5][6] |

Table 2: Acemannan's Effect on Cytokine Production in Fibroblast and Keratinocyte Cell Lines

| Cell Line | Acemannan Concentration | Cytokine | Observed Effect | Reference |

| Human Gingival Fibroblasts | Not specified | IL-6 | Significant stimulation (mRNA & protein) | [7] |

| Human Gingival Fibroblasts | Not specified | IL-8 | Significant stimulation (mRNA & protein) | [7] |

| Human Keratinocytes | 25-400 µg/mL | TGF-α, TGF-β1, IL-1β, IL-6, IL-8, TNF | Significantly higher levels, dose-dependent | [8] |

Core Signaling Pathways

Acemannan exerts its immunomodulatory effects by interacting with specific cell surface receptors, which triggers intracellular signaling cascades leading to the transcription and secretion of cytokines. The primary pathways identified are the NF-κB and PI3K/Akt pathways, often initiated by Toll-like Receptors (TLRs) or mannose receptors.

NF-κB Signaling Pathway in Human Gingival Fibroblasts

In human gingival fibroblasts, acemannan has been shown to selectively bind to Toll-like Receptor 5 (TLR5).[7] This interaction initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory responses. Activated NF-κB then translocates to the nucleus to induce the expression of target genes, including those for IL-6 and IL-8.[7]

Caption: Acemannan activates the TLR5/NF-κB pathway in fibroblasts.

PI3K/Akt Signaling Pathway in Macrophages

In macrophages, particularly the RAW 264.7 cell line, acemannan can modulate immune responses through the PI3K/Akt/GSK-3β signaling pathway.[5][6] This pathway is crucial for regulating macrophage polarization. Acemannan has been observed to enhance M2 polarization (associated with anti-inflammatory and tissue repair functions) and inhibit LPS-induced M1 polarization (pro-inflammatory).[5][6] This suggests a mechanism for acemannan's ability to suppress cytokine storms in certain inflammatory contexts.[5]

Caption: Acemannan influences macrophage polarization via PI3K/Akt.

Experimental Protocols

The following sections outline the typical methodologies employed in studies investigating acemannan's effects on cell lines.

Cell Culture and Maintenance

-

Cell Lines:

-

RAW 264.7 (Mouse Macrophage): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Human Gingival Fibroblasts (HGFs): Maintained in DMEM with 10% FBS and standard antibiotics.

-

Human Keratinocytes (HaCaT): Grown in DMEM supplemented with 10% FBS and antibiotics.

-

-

Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

Acemannan Preparation and Application

-

Source: Acemannan is extracted and purified from the inner leaf gel of Aloe barbadensis Miller.[3]

-

Preparation: Lyophilized acemannan powder is dissolved in sterile phosphate-buffered saline (PBS) or cell culture medium to create a stock solution. This stock is then further diluted to the desired final concentrations for experiments.

-

Application: The culture medium is replaced with a medium containing the specified concentrations of acemannan. Control groups receive the medium with the vehicle (e.g., PBS) alone. For studies involving co-stimulation, agents like Lipopolysaccharide (LPS) or Interferon-gamma (IFN-γ) are added concurrently or sequentially with acemannan.[1][5]

Cytokine Measurement

-

Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method for quantifying secreted cytokines.

-

Sample Collection: Cell culture supernatants are collected at specific time points after acemannan treatment.

-

Assay: Commercially available ELISA kits specific for each cytokine (e.g., mouse TNF-α, human IL-6) are used according to the manufacturer's instructions.

-

Quantification: The optical density is measured using a microplate reader, and cytokine concentrations (e.g., in pg/mL or ng/mL) are determined by comparison with a standard curve.

-

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR): This technique is used to measure the mRNA expression levels of cytokine genes.

-

RNA Extraction: Total RNA is isolated from the cultured cells.

-

Reverse Transcription: RNA is reverse-transcribed into complementary DNA (cDNA).

-

PCR Amplification: The cDNA is used as a template for PCR with primers specific to the target cytokine genes.

-

Analysis: The results are often visualized using gel electrophoresis and quantified relative to a housekeeping gene (e.g., GAPDH, β-actin).

-

General Experimental Workflow

The logical flow of an experiment to test acemannan's effect on cytokine production is outlined below.

Caption: Workflow for in-vitro analysis of acemannan on cytokines.

Conclusion

The available data conclusively demonstrates that acemannan is a potent modulator of cytokine production in various cell lines, particularly macrophages, fibroblasts, and keratinocytes. It can directly stimulate the release of key cytokines such as IL-1, IL-6, IL-8, and TNF-α, primarily through the activation of TLR-mediated NF-κB signaling.[1][7] Concurrently, it exhibits the capacity to regulate inflammatory responses by influencing macrophage polarization via the PI3K/Akt pathway, suggesting a complex, context-dependent mechanism of action.[5] For researchers and drug development professionals, understanding these dual capabilities is critical. Acemannan's potential to both enhance immune responses and mitigate excessive inflammation positions it as a promising candidate for development in wound healing, immunomodulatory therapies, and anti-inflammatory applications. Further research should focus on elucidating the precise structural components of acemannan responsible for these distinct effects and translating these in-vitro findings into robust pre-clinical and clinical models.

References

- 1. Activation of a mouse macrophage cell line by acemannan: the major carbohydrate fraction from Aloe vera gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. A New Biomaterial Derived from Aloe vera—Acemannan from Basic Studies to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aloe polymeric acemannan inhibits the cytokine storm in mouse pneumonia models by modulating macrophage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acemannan increases NF-κB/DNA binding and IL-6/-8 expression by selectively binding Toll-like receptor-5 in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Acemannan's Interaction with Cell Surface Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acemannan (B25336), a complex carbohydrate polymer extracted from the Aloe vera plant, has garnered significant scientific interest for its diverse immunomodulatory properties. This technical guide provides an in-depth exploration of the molecular interactions between acemannan and cell surface receptors, the subsequent signaling cascades, and the resulting cellular responses. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering insights into the mechanisms that underpin acemannan's therapeutic potential.

Acemannan Interaction with Cell Surface Receptors

Acemannan's immunomodulatory effects are primarily initiated through its interaction with specific pattern recognition receptors (PRRs) on the surface of immune cells, particularly macrophages and dendritic cells. The primary receptors identified to date are Toll-like receptors (TLRs) and the mannose receptor (MR).

Toll-Like Receptors (TLRs)

Acemannan has been shown to interact with several members of the TLR family, key sensors of pathogen-associated molecular patterns (PAMPs).

-

Toll-Like Receptor 2 (TLR2): In conjunction with its co-receptors, TLR2 recognizes a variety of microbial components. Some studies suggest that acetylated polysaccharides can activate the TLR2 signaling pathway, leading to macrophage activation and the production of an antitumor phenotype.[1] Computational modeling has also suggested that acemannan can bind to TLR2 through hydrogen bonding and steric interactions.[2]

-

Toll-Like Receptor 4 (TLR4): As the primary receptor for lipopolysaccharide (LPS), TLR4 is a critical mediator of the innate immune response. The degree of acetylation of acemannan appears to be proportional to its ability to stimulate TLR4 on macrophages, leading to the secretion of pro-hematopoietic factors.[3]

-

Toll-Like Receptor 5 (TLR5): Acemannan has been demonstrated to selectively bind to the flagellin (B1172586) recognition sites of TLR5 on human gingival fibroblasts.[2] This interaction initiates a downstream signaling cascade that results in the production of inflammatory cytokines.[2]

Mannose Receptor (CD206)

The mannose receptor is a C-type lectin receptor predominantly expressed on macrophages and dendritic cells that recognizes mannose-terminated glycans.[4] Acemannan, being a polymannan, acts as a potent agonist for the mannose receptor.[4][5] This interaction is crucial for the phagocytosis of pathogens and the presentation of antigens to T cells.[4] The binding of acemannan to the mannose receptor on macrophages can induce the production of nitric oxide (NO), a key signaling and effector molecule in the immune system.[2][6]

Downstream Signaling Pathways

The binding of acemannan to its cognate receptors triggers a cascade of intracellular signaling events, leading to the activation of transcription factors and the expression of genes involved in the immune response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Acemannan's interaction with TLRs, particularly TLR5, leads to the activation of the NF-κB pathway.[2] This involves the phosphorylation and degradation of the inhibitory IκB proteins, allowing NF-κB dimers (typically p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as IL-6 and IL-8.[2]

Caption: Acemannan-TLR5 induced NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route activated by acemannan. This pathway involves a series of protein kinases that ultimately lead to the activation of transcription factors like AP-1. While the specific MAPK cascades activated by acemannan are still under investigation, it is known to contribute to the production of inflammatory mediators.

PI3K/Akt/GSK-3β Signaling Pathway

Acemannan has been shown to regulate macrophage activation by targeting the PI3K/Akt/GSK-3β signaling pathway.[7] This pathway is involved in cell survival, proliferation, and differentiation. Activation of this pathway by acemannan can lead to the polarization of macrophages towards an M2 phenotype, which is associated with tissue repair and resolution of inflammation.[7]

Caption: Acemannan-induced PI3K/Akt/GSK-3β signaling.

AKT/mTOR Signaling Pathway

The AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival. Acemannan has been found to promote skin wound healing by activating this pathway in fibroblasts.[8] This activation leads to an increase in the translation of proteins like cyclin D1, which promotes cell cycle progression and proliferation.[8]

Quantitative Data

While precise binding affinities (Kd values) for acemannan and its receptors are not extensively reported in the literature, several studies have demonstrated dose-dependent effects on cellular responses. The following table summarizes some of the available quantitative data.

| Cell Type | Acemannan Concentration | Observed Effect | Reference |

| Human Gingival Fibroblasts | 100 µg/mL | Significant increase in IL-6 and IL-8 mRNA and protein expression. | [2] |

| RAW 264.7 Macrophages | 100 µg/mL (with IFN-γ) | Significant increase in nitric oxide production. | [9] |

| Chicken Macrophages | 100 µg/mL | Dose-dependent increase in nitric oxide production. | [2] |

| Immature Dendritic Cells | 50 µg/mL | Upregulation of MHC class II, B7-1, B7-2, CD40, and CD54 expression. | [6] |

| Primary Fibroblasts | 150 µg/mL | Increased expression of cyclin D1. | [8] |

| Murine Sarcoma Cells | Not specified | Decreased mortality in mice when treated with acemannan. | [5] |

Experimental Protocols

The following sections provide generalized methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Acemannan Extraction and Purification

Objective: To isolate and purify acemannan from Aloe vera gel.

General Procedure:

-

Homogenize fresh Aloe vera inner leaf gel.

-

Precipitate the polysaccharide fraction using ethanol.

-

Resuspend the precipitate in water and remove insoluble material by centrifugation.

-

Further purify the acemannan using techniques such as size-exclusion chromatography or dialysis to remove low molecular weight contaminants.[10]

-

Characterize the purified acemannan using methods like 1H-NMR and FT-IR to confirm its structure and degree of acetylation.[10]

Caption: General workflow for acemannan purification.

Macrophage Activation Assay

Objective: To assess the ability of acemannan to activate macrophages.

General Procedure:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Treat the cells with varying concentrations of purified acemannan, with or without a co-stimulant like IFN-γ.

-

After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant and/or cell lysates.

-

Measure markers of macrophage activation, such as:

-

Nitric Oxide (NO) Production: Quantify nitrite (B80452) levels in the supernatant using the Griess reagent.[9]

-

Cytokine Production: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.[11]

-

Phagocytosis: Assess the uptake of fluorescently labeled particles (e.g., zymosan or bacteria) by flow cytometry or microscopy.

-

Surface Marker Expression: Analyze the expression of activation markers (e.g., MHC class II, CD80, CD86) by flow cytometry.

-

Dendritic Cell Maturation Assay

Objective: To determine the effect of acemannan on the maturation of dendritic cells (DCs).

General Procedure:

-

Generate immature DCs from bone marrow precursors or peripheral blood monocytes by culturing with GM-CSF and IL-4.[6]

-

Treat the immature DCs with acemannan at various concentrations.

-

After an appropriate incubation period (e.g., 48 hours), harvest the cells.

-

Assess DC maturation by:

-

Phenotypic Analysis: Staining for co-stimulatory molecules (CD80, CD86), maturation markers (CD83), and MHC class II molecules, followed by flow cytometry analysis.[6]

-

Functional Assays:

-

NF-κB Activation Assay

Objective: To investigate the activation of the NF-κB signaling pathway by acemannan.

General Procedure:

-

Culture appropriate cells (e.g., human gingival fibroblasts or macrophages) and treat with acemannan.

-

After stimulation, perform one of the following assays:

-

Western Blotting: Prepare cytoplasmic and nuclear extracts. Probe the extracts with antibodies against NF-κB subunits (e.g., p65) to assess nuclear translocation and antibodies against IκBα to assess its degradation in the cytoplasm.

-

Immunofluorescence Microscopy: Fix and permeabilize the cells, then stain with an antibody against an NF-κB subunit. Visualize the subcellular localization of NF-κB using fluorescence microscopy.

-

Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB responsive promoter driving the expression of a reporter gene (e.g., luciferase). Measure reporter gene activity after acemannan treatment.

-

Conclusion

Acemannan exerts its immunomodulatory effects through a complex interplay with cell surface receptors, primarily TLRs and the mannose receptor. This interaction triggers a network of downstream signaling pathways, including NF-κB, MAPK, and PI3K/Akt, culminating in the activation of key immune cells and the production of a variety of signaling molecules. While the general mechanisms are becoming clearer, further research is needed to elucidate the precise quantitative aspects of these interactions, such as binding affinities, and to fully map the intricate signaling networks involved. A deeper understanding of these molecular events will be crucial for the rational design and development of acemannan-based therapeutics for a range of clinical applications.

References

- 1. Pharmacodynamics of Aloe vera and acemannan in therapeutic applications for skin, digestion, and immunomodulation | Semantic Scholar [semanticscholar.org]

- 2. A New Biomaterial Derived from Aloe vera—Acemannan from Basic Studies to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Mannose Ligands for Mannose Receptor Targeting | MDPI [mdpi.com]

- 5. Immunoaugmenting Activity of Acemannan, the Polysaccharides Isolated from Aloe vera Gel -Korean Journal of Pharmacognosy | 학회 [koreascience.kr]

- 6. Acemannan purified from Aloe vera induces phenotypic and functional maturation of immature dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aloe polymeric acemannan inhibits the cytokine storm in mouse pneumonia models by modulating macrophage metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acemannan accelerates cell proliferation and skin wound healing through AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]